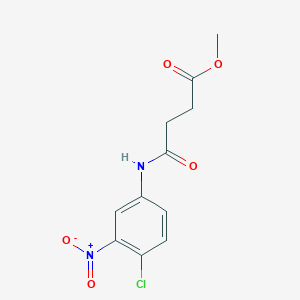
Methyl 4-(4-chloro-3-nitroanilino)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-chloro-3-nitroanilino)-4-oxobutanoate is a chemical compound with the molecular formula C11H11ClN2O5 and a molecular weight of 286.67 g/mol . This compound is known for its unique structure, which includes a nitro group, a chloro group, and an amino group attached to a butanoate ester. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-chloro-3-nitroanilino)-4-oxobutanoate typically involves the reaction of 4-chloro-3-nitroaniline with methyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(4-chloro-3-nitroanilino)-4-oxobutanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium ethoxide, potassium carbonate.
Major Products Formed
Reduction: 4-[(4-chloro-3-aminophenyl)amino]-4-oxobutanoate.
Oxidation: Corresponding oxides of the amino group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(4-chloro-3-nitroanilino)-4-oxobutanoate is used in several scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of Methyl 4-(4-chloro-3-nitroanilino)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved include the inhibition of enzyme-substrate interactions and the disruption of normal cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-[(4-chloro-3-aminophenyl)amino]-4-oxobutanoate: A reduced form of the compound.
Ethyl 4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoate: An ethyl ester analog.
Methyl 4-[(4-bromo-3-nitrophenyl)amino]-4-oxobutanoate: A brominated analog.
Uniqueness
Methyl 4-(4-chloro-3-nitroanilino)-4-oxobutanoate is unique due to the presence of both a nitro group and a chloro group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H11ClN2O5 |
|---|---|
Poids moléculaire |
286.67 g/mol |
Nom IUPAC |
methyl 4-(4-chloro-3-nitroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C11H11ClN2O5/c1-19-11(16)5-4-10(15)13-7-2-3-8(12)9(6-7)14(17)18/h2-3,6H,4-5H2,1H3,(H,13,15) |
Clé InChI |
QXVGJKZWIHSNNV-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
SMILES canonique |
COC(=O)CCC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


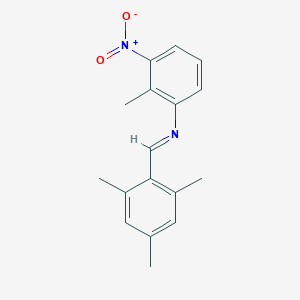
![2,5-dimethyl-N-[(5-nitro-2-thienyl)methylene]aniline](/img/structure/B325737.png)

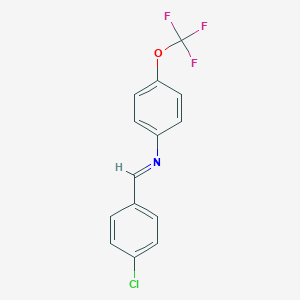
![N-(3,4-dimethoxybenzylidene)-N-[4-(trifluoromethoxy)phenyl]amine](/img/structure/B325741.png)
![2-methoxy-5-nitro-N-[(E)-pyrrol-2-ylidenemethyl]aniline](/img/structure/B325742.png)
![(6E)-3-(diethylamino)-6-[[4-(trifluoromethoxy)anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B325744.png)
![(6E)-6-[(2,5-dimethylanilino)methylidene]-2-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B325747.png)
![2-[(2-Ethoxyphenyl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B325751.png)
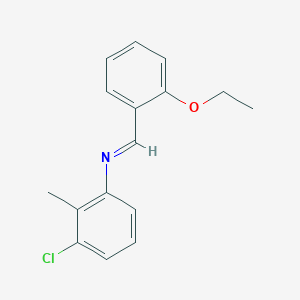
![2-[(3-hydroxybenzylidene)amino]-N-phenylbenzamide](/img/structure/B325754.png)
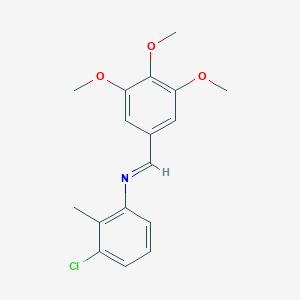
![(6E)-6-[(3-chloro-2-methylanilino)methylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B325757.png)
![2-[(4-Ethoxybenzylidene)amino]-5-methylphenol](/img/structure/B325758.png)
